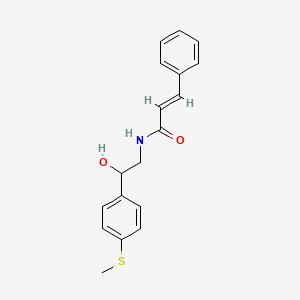

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cinnamamide backbone with a hydroxy and methylthio-substituted phenyl group, making it a versatile molecule for scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide typically involves the reaction of cinnamic acid derivatives with phenylethylamines. One efficient method is the use of methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This method provides high yields and can be adapted for industrial-scale production.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous-flow reactors allows for better control over reaction conditions, leading to higher purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Lithium aluminum hydride or borane can be employed.

Substitution: Nucleophiles such as alkoxides or halides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide is a synthetic organic compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of pharmacology, biochemistry, and materials science. This article provides a comprehensive overview of its applications, supported by relevant case studies and data.

Pharmaceutical Applications

Anticancer Activity : this compound has been studied for its potential anticancer properties. A series of derivatives based on similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds that share structural features with this compound showed selective inhibition of tumor cell growth while sparing normal cells .

Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research has shown that derivatives can significantly reduce the minimum inhibitory concentration (MIC) for resistant strains, suggesting potential therapeutic use in combating infections caused by resistant pathogens .

Anti-inflammatory Effects : The compound's structure allows it to interact with biological targets involved in inflammatory pathways. It may modulate oxidative stress and inflammatory responses, making it a candidate for developing anti-inflammatory therapies .

Biochemical Research

Enzyme Inhibition Studies : this compound has been investigated for its ability to inhibit specific enzymes associated with disease progression. For example, it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer biology by regulating gene expression .

Mechanistic Studies : Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects, including its interactions with various molecular targets. Understanding these mechanisms is vital for optimizing its pharmacological profiles and therapeutic applications.

Material Science Applications

This compound serves as a building block for synthesizing more complex molecules. Its unique chemical properties enable its use in developing new materials with specific functionalities, which can be applied in various industrial processes .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study conducted on N-hydroxycinnamamide-based compounds demonstrated promising results in inhibiting HDAC activity, with one derivative showing an IC50 value of 11.8 nM against HDAC1. This suggests that this compound could be developed into an effective anticancer agent through further modifications .

Case Study 2: Antimicrobial Efficacy

Research highlighted the antimicrobial efficacy of cinnamic acid derivatives against clinical strains of Staphylococcus aureus. The incorporation of the methylthio group in this compound was found to enhance its antimicrobial properties significantly, showcasing its potential as a therapeutic agent against resistant infections .

Mécanisme D'action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide involves its interaction with various molecular targets. The compound’s hydroxy and methylthio groups allow it to form hydrogen bonds and undergo redox reactions, influencing biological pathways. Its exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)pivalamide

- N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide

Uniqueness

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research.

Activité Biologique

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide is a synthetic compound characterized by its unique structure, which integrates a cinnamide backbone with a hydroxylated ethyl group and a methylthio-substituted phenyl moiety. This combination of functional groups contributes to its diverse biological activities, including potential antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H21NO3S. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, while the methylthio group may increase its lipophilicity, potentially influencing its pharmacokinetic properties.

| Property | Description |

|---|---|

| Molecular Formula | C18H21NO3S |

| Functional Groups | Hydroxyl, Methylthio, Cinnamide |

| Solubility | Likely improved due to hydroxyl group |

| Reactivity | Nucleophilic substitutions and coupling reactions |

The biological activity of this compound is believed to involve modulation of oxidative stress and inflammatory responses. Its interaction with various molecular targets is facilitated by its functional groups, which allow it to undergo redox reactions and form hydrogen bonds. Current research is focused on elucidating its specific molecular targets and pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated notable inhibition of biofilm formation and bacterial growth. The minimum inhibitory concentration (MIC) values were found to be effective at concentrations below 32.5 µg/mL for certain strains .

Anticancer Activity

This compound has been investigated for its antiproliferative effects on cancer cell lines, particularly HepG2 liver cancer cells. Studies using the MTT assay revealed that this compound can induce cell cycle arrest and apoptosis in cancer cells. For instance, it was observed that treatment with the compound increased early and late apoptosis rates from 0.7% in untreated cells to 44.8% in treated cells, indicating a strong anticancer potential .

Table 1: Antiproliferative Activity Against HepG2 Cells

| Compound | IC50 (µM) | Effect on Apoptosis |

|---|---|---|

| N-(Methylthio)cinnamamide | <10 | Induces apoptosis; increases early/late apoptosis rates |

| Control | - | 0.7% in untreated cells |

Antioxidant Activity

The antioxidant properties of this compound have been highlighted in several studies. The compound has been shown to activate the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress. In vitro assays demonstrated that it significantly increases the expression of antioxidant genes such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), correlating with enhanced glutathione levels in treated cells .

Propriétés

IUPAC Name |

(E)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c1-22-16-10-8-15(9-11-16)17(20)13-19-18(21)12-7-14-5-3-2-4-6-14/h2-12,17,20H,13H2,1H3,(H,19,21)/b12-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEVDBFONASFSI-KPKJPENVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.